1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate
CAS No.: 108228-37-1
Cat. No.: VC3228900
Molecular Formula: C22H42Cl4N4O2
Molecular Weight: 536.4 g/mol
* For research use only. Not for human or veterinary use.
![1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate - 108228-37-1](/images/structure/VC3228900.png)
Specification
CAS No. | 108228-37-1 |
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Molecular Formula | C22H42Cl4N4O2 |
Molecular Weight | 536.4 g/mol |
IUPAC Name | trimethyl-[3-[4-[1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]azanium;tetrachloride;dihydrate |
Standard InChI | InChI=1S/C22H38N4.4ClH.2H2O/c1-25(2,3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-26(4,5)6;;;;;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;4*1H;2*1H2/q+4;;;;;;/p-4 |
Standard InChI Key | WXLWEHLFYJBURO-UHFFFAOYSA-J |
SMILES | C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+](C)(C)C.O.O.[Cl-].[Cl-].[Cl-].[Cl-] |
Canonical SMILES | C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+](C)(C)C.O.O.[Cl-].[Cl-].[Cl-].[Cl-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate represents a specialized viologen compound with distinct chemical identifiers. The compound is registered in chemical databases and literature with the following identifiers:
Table 1: Chemical Identification Parameters
Parameter | Value |
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Chemical Name | 1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate |
Common Name/Synonym | BTMAP-Vi |
CAS Registry Number | 108228-37-1 |
Molecular Formula | C₂₂H₄₂Cl₄N₄O₂ |
Molecular Weight | 536.4 g/mol |
This systematic nomenclature reflects the compound's core bipyridinium structure and the presence of two trimethylammonio groups connected via propyl chains to the nitrogen atoms of the bipyridinium unit. The dihydrate designation indicates the presence of two water molecules in the crystalline structure, which can influence the compound's physical properties and stability profiles.
Structural Characteristics
BTMAP-Vi possesses a distinctive molecular architecture based on a 4,4'-bipyridinium core. The structure consists of two pyridine rings connected through a carbon-carbon bond at their 4 and 4' positions. The nitrogen atoms of each pyridine ring are quaternized by attachment to propyl chains, which themselves terminate in trimethylammonio groups. This configuration results in a molecule with four quaternary ammonium centers, giving the compound a tetracationic character.
The structural characteristics of BTMAP-Vi can be summarized as follows:
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A bipyridinium core formed by two pyridine rings linked at the 4,4' positions
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Two propyl chains attached to the nitrogen atoms of the bipyridinium unit
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Trimethylammonio groups at the terminals of the propyl chains
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Four chloride counterions to balance the tetracationic charge
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Two water molecules in the crystalline structure
This molecular architecture confers specific electronic and steric properties that determine the compound's reactivity, solubility, and electrochemical behavior. The presence of multiple quaternary ammonium centers creates a highly charged species, contributing to its excellent water solubility and compatibility with anion-exchange membranes .
Physical and Chemical Properties
BTMAP-Vi exhibits distinct physical and chemical properties that make it suitable for various applications, particularly in electrochemical systems. Based on available research, the following properties have been documented:
Table 2: Physicochemical Properties of BTMAP-Vi
The high water solubility of BTMAP-Vi (2.0 M) is particularly significant for its application in aqueous redox flow batteries, as it directly affects the volumetric capacity of the energy storage system . The molecule's tetracationic nature contributes to this impressive solubility, making it one of the more soluble viologens documented for electrochemical applications.
The diffusion coefficients indicate the molecule's mobility in solution, which affects charge transport and electrochemical kinetics. The similar values for both the reduced and oxidized states suggest consistent performance across the redox cycle .
Synthesis Methods
Conventional Synthesis Pathway
The traditional synthesis of BTMAP-Vi follows a nucleophilic substitution pathway involving 4,4'-bipyridine and an appropriate alkylating agent. According to the literature, the conventional synthesis typically employs the following approach:
The reaction involves 4,4'-bipyridine with (3-chloropropyl)-trimethylammonium chloride in an appropriate solvent system. This nucleophilic substitution reaction targets the nitrogen atoms of the bipyridine structure, resulting in quaternization and the formation of the tetracationic product.
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It requires the use of uncommon and relatively expensive starting materials such as 1-bromo-3-chloropropane and trimethylamine
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These reagents must be used in excess to drive the reaction to completion
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The process involves multiple reaction and purification steps
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An ion-exchange step is required to obtain the chloride salt form, which is challenging to scale up
These constraints pose significant challenges for large-scale production and raise concerns about the economic and environmental sustainability of the synthesis process.
Applications and Research Findings
Electrochemical Properties
The electrochemical behavior of BTMAP-Vi is central to its utility in energy storage applications. The compound undergoes reversible redox reactions, demonstrating distinct electrochemical characteristics:
Table 3: Electrochemical Parameters of BTMAP-Vi
These values indicate favorable kinetics for electron transfer processes, which is essential for efficient energy storage and release in flow battery applications. The similar diffusion coefficients for both the reduced and oxidized states suggest consistent mass transport properties throughout the redox cycle, contributing to stable electrochemical performance .
Stability Studies
Chemical stability is a critical parameter for redox active species in flow battery applications. Research on BTMAP-Vi has investigated its stability under various conditions, with particular attention to its behavior in alkaline environments:
This sensitivity to basic conditions may pose challenges in systems where localized pH changes can occur, such as in the vicinity of electrodes where oxygen reduction or hydrogen evolution reactions may take place. The degradation mechanism appears to be more pronounced for BTMAP-Vi compared to some newer viologen derivatives such as Dextrosil-Viologen .
Comparison with Analogous Compounds
Comparison with Dextrosil-Viologen
Recent research has introduced Dextrosil-Viologen (Dex-Vi) as an alternative to BTMAP-Vi, with a focus on improved sustainability in synthesis while maintaining comparable electrochemical performance. The following table summarizes key differences between these compounds:
Table 4: Comparison Between BTMAP-Vi and Dex-Vi
This comparison reveals several interesting insights:
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Dex-Vi has slightly lower solubility in water (1.7 M versus 2.0 M for BTMAP-Vi), attributed to its increased molecular size .
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The electrochemical kinetics of Dex-Vi are comparable to those of BTMAP-Vi, with diffusion coefficients and rate constants of the same order of magnitude .
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Dex-Vi demonstrates significantly improved stability in basic conditions, with a degradation rate constant approximately 30 times lower than that of BTMAP-Vi .
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Importantly, Dex-Vi shows superior performance in two-electron reduction applications, maintaining flowability at a concentration of 1.5 M in the doubly reduced state, whereas BTMAP-Vi has only been reported at 0.25 M for two-electron reduction applications due to solubility limitations .
The presence of hydroxyl groups in Dex-Vi is believed to benefit the solubility of its reduced states, although the high charge density on the oxidized form may prevent optimal hydrogen-bonding interactions with water molecules .
Advantages and Limitations
Based on the available research, BTMAP-Vi offers several advantages as an anolyte for redox flow batteries:
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High water solubility (2.0 M), enabling higher energy density
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Compatibility with anion-exchange membranes
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Good stability in neutral aqueous solutions
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Favorable electrochemical kinetics
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Complex and costly synthesis requiring expensive starting materials
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Multiple reaction and purification steps including a challenging ion-exchange process
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Higher degradation rate in basic conditions compared to newer alternatives
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Limited solubility in the doubly reduced state, constraining two-electron storage applications
These limitations have motivated the development of alternative viologen derivatives like Dex-Vi, which maintains comparable electrochemical performance while offering advantages in synthesis sustainability and chemical stability .
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